3,4-Dichlorobenzhydryl alcohol
Overview
Description
3,4-Dichlorobenzhydryl alcohol is a chemical compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It has gained increased attention for its widespread use in various fields, including scientific experiments and industry.
Synthesis Analysis
A paper titled “Unimodal polyethylenes of high linearity and narrow dispersity by using ortho-4,4′-dichlorobenzhydryl-modified bis (imino)pyridyl-iron catalysts” discusses the synthesis of six different examples of 4,4′-dichlorobenzhydryl-substituted 2,6-bis (arylimino)pyridyl-iron (II) chloride complex . The compounds were synthesized in good yield and characterized by various spectroscopic and analytical techniques .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The InChI string representation of the molecule is also available .
Physical and Chemical Properties Analysis
Alcohols, in general, have higher boiling points than ethers and alkanes of similar molar masses due to the presence of hydrogen bonding . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .
Scientific Research Applications
Catalysis and Synthesis
3,4-Dichlorobenzhydryl alcohol plays a role in catalysis and synthetic chemistry. For instance, it is involved in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, serving as a starting material in processes aiming for environmentally friendly conditions. This synthesis is pertinent due to the therapeutic and pharmacological properties of the 3,4-dihydropyrimidin-2(1H)-ones derivatives, highlighting the alcohol's value in pharmaceutical chemistry (Kęciek et al., 2020). Additionally, its involvement in the efficient, eco-friendly synthesis of these compounds directly from alcohols under specific conditions showcases its adaptability and significance in green chemistry (Fu et al., 2017).
Spectroscopy and Molecular Studies
The Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra of this compound have been recorded, contributing significantly to the understanding of its molecular structure and behavior. This research has provided insights into its equilibrium geometry, vibrational frequencies, and thermodynamic functions, facilitating a deeper understanding of its interactions at a molecular level (Sundaraganesan et al., 2006).
Photocatalytic Applications
Studies have demonstrated the role of derivatives of this compound in photocatalytic applications, such as the degradation of pollutants. Specifically, research on the visible-light-induced photocatalytic degradation of chlorophenols in the presence of titania highlights the potential of such derivatives in environmental remediation. This showcases the alcohol's relevance in developing sustainable solutions for pollution control (Kim & Choi, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Dichlorobenzhydryl alcohol, also known as (3,4-dichlorophenyl)(phenyl)methanol, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed over-the-counter (OTC) products .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that in vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold .
Pharmacokinetics
It is known that the compound is used in lozenges for oral administration, suggesting that it is likely absorbed through the oral mucosa .
Result of Action
The administration of dichlorobenzhydryl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration . This suggests that the compound has a local effect on the tissues of the mouth and throat.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLAISNTUBBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987766 | |
Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68240-78-8 | |
Record name | 3,4-Dichloro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68240-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068240788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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